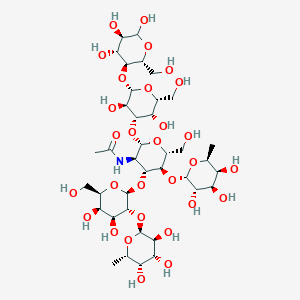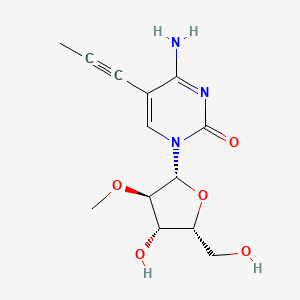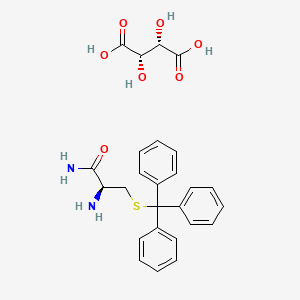
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both amino and tritylthio groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the tritylthio group through a nucleophilic substitution reaction. The final step often includes the coupling with (2S,3S)-2,3-dihydroxysuccinate under specific reaction conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tritylthio group, yielding a simpler amino compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while reduction can produce simpler amino derivatives.
Applications De Recherche Scientifique
(S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-amino-3-(tritylthio)propanamide: Lacks the dihydroxysuccinate moiety, resulting in different reactivity and applications.
(2S,3S)-2,3-dihydroxysuccinate: Without the tritylthio group, it has distinct chemical properties and uses.
Uniqueness
The combination of the tritylthio and dihydroxysuccinate groups in (S)-2-amino-3-(tritylthio)propanamide (2S,3S)-2,3-dihydroxysuccinate imparts unique reactivity and functionality, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C26H28N2O7S |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(2S)-2-amino-3-tritylsulfanylpropanamide;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H22N2OS.C4H6O6/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;5-1(3(7)8)2(6)4(9)10/h1-15,20H,16,23H2,(H2,24,25);1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m10/s1 |
Clé InChI |
KTSXYHCGEWFUGZ-QKSQPQDESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



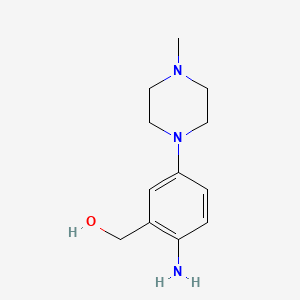


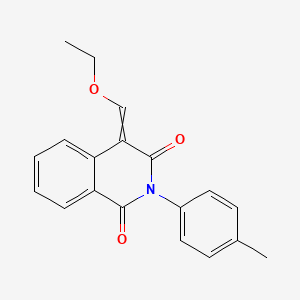

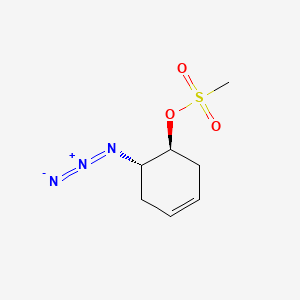
![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)


![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
